molecular formula C14H30CaO18 B12281202 calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate

calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate

Cat. No.: B12281202
M. Wt: 526.45 g/mol
InChI Key: JBMIEBJMNFOKBC-JRLDONDGSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate is a calcium salt of a hexahydroxyheptanoic acid derivative. This compound is characterized by its multiple hydroxyl groups and its ability to form stable hydrates. It is often used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate typically involves the reaction of hexahydroxyheptanoic acid with a calcium source, such as calcium carbonate or calcium hydroxide. The reaction is usually carried out in an aqueous medium to facilitate the formation of the dihydrate form. The general reaction conditions include:

    Temperature: Room temperature to 50°C

    pH: Neutral to slightly basic

    Solvent: Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The process involves:

  • Dissolving hexahydroxyheptanoic acid in water.
  • Adding a calcium source gradually while maintaining the desired pH and temperature.
  • Allowing the reaction to proceed until the formation of the dihydrate is complete.
  • Filtering and drying the product to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

Calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential role in cellular processes and as a calcium supplement in biological systems.

    Medicine: Investigated for its potential therapeutic effects, including its use in bone health and as a calcium supplement.

    Industry: Used in the production of various calcium-containing products and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate involves its interaction with calcium-binding proteins and enzymes. The compound can release calcium ions, which play a crucial role in various cellular processes, including muscle contraction, neurotransmitter release, and enzyme activation. The hydroxyl groups in the compound can also participate in hydrogen bonding and other interactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Calcium gluconate: A calcium salt of gluconic acid, used as a calcium supplement.

    Calcium lactate: A calcium salt of lactic acid, used in food and pharmaceutical industries.

    Calcium ascorbate: A calcium salt of ascorbic acid, used as a vitamin C supplement.

Uniqueness

Calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate is unique due to its multiple hydroxyl groups and its ability to form stable hydrates. This gives it distinct chemical properties and makes it suitable for specific applications where other calcium salts may not be as effective.

Properties

Molecular Formula

C14H30CaO18

Molecular Weight

526.45 g/mol

IUPAC Name

calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate

InChI

InChI=1S/2C7H14O8.Ca.2H2O/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;;;/h2*2-6,8-13H,1H2,(H,14,15);;2*1H2/q;;+2;;/p-2/t2*2-,3-,4+,5-,6-;;;/m11.../s1

InChI Key

JBMIEBJMNFOKBC-JRLDONDGSA-L

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.O.O.[Ca+2]

Canonical SMILES

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.O.O.[Ca+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.